1-Bromo-2-ethoxy-3-methylbenzene

Vue d'ensemble

Description

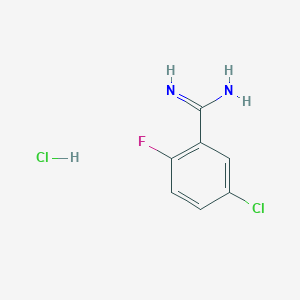

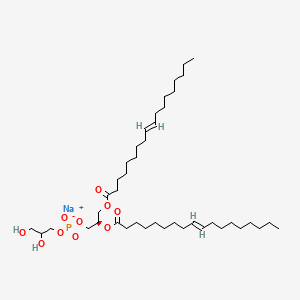

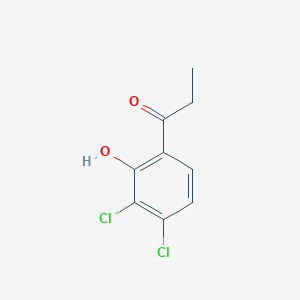

“1-Bromo-2-ethoxy-3-methylbenzene” is a chemical compound. It is also known as “1-Bromo-3-ethyl-2-methoxybenzene” and "Benzene, 1-bromo-3-ethyl-2-methoxy-" . Its molecular formula is C9H11BrO . It is a derivative of benzene, which is an aromatic compound .

Synthesis Analysis

The synthesis of benzene derivatives typically involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . The synthesis of “1-Bromo-2-ethoxy-3-methylbenzene” could potentially involve similar steps.

Molecular Structure Analysis

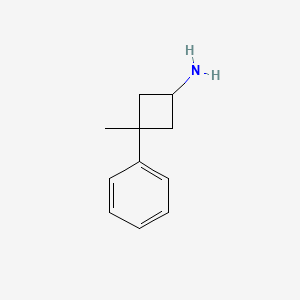

The molecular structure of “1-Bromo-2-ethoxy-3-methylbenzene” consists of a benzene ring with bromine (Br), ethoxy (C2H5O), and methyl (CH3) substituents . The exact positions of these substituents on the benzene ring would depend on the specific synthesis process.

Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-2-ethoxy-3-methylbenzene” would depend on the conditions and the reactants present. Benzene derivatives can undergo electrophilic aromatic substitution reactions . In such reactions, the aromaticity of the benzene ring is preserved, making these reactions favorable .

Applications De Recherche Scientifique

Liquid-Phase Oxidation Catalysis

Okada and Kamiya (1981) discuss the oxidation of methylbenzenes using a catalyst system involving cobalt(II) and copper(II) acetates and sodium bromide. This research highlights the potential use of 1-Bromo-2-ethoxy-3-methylbenzene in catalytic processes, particularly in the selective oxidation of specific organic compounds (Okada & Kamiya, 1981).

Thermochemical Studies

Verevkin et al. (2015) conducted a study on the thermochemistry of various halogen-substituted methylbenzenes, including 1-Bromo-2-ethoxy-3-methylbenzene. This research provides insights into the physical properties, such as vapor pressures and enthalpies, which are crucial for understanding the behavior of these compounds in different states (Verevkin et al., 2015).

Ring Expansion Chemistry

A study by Agou et al. (2015) explores the ring expansion to 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene by inserting alkyne molecules into Al-C bonds. This research underscores the potential of 1-Bromo-2-ethoxy-3-methylbenzene in complex organic synthesis and the formation of novel ring structures (Agou et al., 2015).

Aromatic Substitution Reactions

Research by Esteves et al. (2007) looks at the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. This study demonstrates the application of 1-Bromo-2-ethoxy-3-methylbenzene in the synthesis of complex organic structures, such as tetrahydrofuran derivatives, which have significance in pharmaceutical synthesis (Esteves et al., 2007).

Anticancer Property Studies

Zhang, Shi-jie, Hu, and Wei-Xiao (2010) synthesized a novel compound involving 1-Bromo-2-ethoxy-3-methylbenzene and investigated its anticancer properties. This application in medicinal chemistry highlights the compound's potential role in developing new therapeutic agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Electrochemical Studies

Horio et al. (1996) studied the electrochemical fluorination of aromatic compounds, including halobenzenes. Their research provides valuable information on the electrochemical behavior of 1-Bromo-2-ethoxy-3-methylbenzene, which is essential for applications in electrochemistry and material science (Horio et al., 1996).

Safety And Hazards

The safety data sheet for a similar compound, “2-Bromoanisole”, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “1-Bromo-2-ethoxy-3-methylbenzene” with appropriate safety measures if it has similar properties.

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-2-ethoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLSXVSMMXZTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethoxy-3-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)